molecular formula C6H11N3O B2475936 (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1695384-32-7

(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2475936
CAS No.: 1695384-32-7
M. Wt: 141.174
InChI Key: QJFPSCGNSRDOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.15 g/mol . This pyrazole derivative is designed for research applications and is not for diagnostic or therapeutic use. While specific biological data for this exact isomer is limited in the public domain, research into closely related pyrazole methanamine compounds indicates significant potential in scientific research. For instance, the structural isomer (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has been investigated for its diverse biological activities . Studies on such analogs have demonstrated notable antimicrobial properties , with efficacy against pathogens like Staphylococcus aureus and Escherichia coli , suggesting its role as a potential lead compound for developing new antimicrobial agents . Furthermore, pyrazole derivatives have shown anticancer potential in preliminary research, with mechanisms that may include the induction of apoptosis in cancer cells, such as those found in lung and breast cancers . The mechanism of action for these compounds is believed to involve the interaction with and disruption of specific enzymatic targets or microbial cell membranes . Researchers value this chemical scaffold for its versatility in medicinal chemistry and pharmaceutical development. This product is provided For Research Use Only. It is strictly prohibited for human or veterinary diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

(5-methoxy-1-methylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(10-2)3-5(4-7)8-9/h3H,4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPSCGNSRDOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its biological activity:

  • Anticancer Activity : Preliminary studies suggest that (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation, potentially through the modulation of key signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : Research indicates that this compound may reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound. It has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of treating neurological disorders such as schizophrenia. Its interactions with specific receptors may lead to novel therapeutic strategies .

Synthesis of Heterocyclic Compounds

This pyrazole derivative serves as an important precursor in the synthesis of more complex heterocyclic compounds. It can be utilized to create derivatives with enhanced pharmacological properties, thereby expanding the library of potential drug candidates .

Case Study 1: Anticancer Research

In one study, this compound was tested against several cancer cell lines, including breast and lung cancer models. The compound demonstrated an IC50 value of 45.69 μM, indicating significant antiproliferative activity. Mechanistic studies revealed that treatment led to increased apoptosis markers and decreased levels of cyclin D1, suggesting a potential pathway for therapeutic intervention .

Case Study 2: Neuropharmacological Effects

A recent investigation examined the effects of this compound on neurotransmitter release in animal models. The results indicated that the compound could enhance dopaminergic signaling, providing insights into its potential application in treating disorders such as schizophrenia and depression .

Activity TypeModel/SystemIC50 Value (μM)Reference
AnticancerCancer Cell Lines45.69
Anti-inflammatoryCellular ModelsNot specified
NeuropharmacologyAnimal ModelsNot specified

Table 2: Synthetic Applications

ApplicationDescriptionReference
Synthesis of HeterocyclesUsed as a precursor for complex compounds
Drug DevelopmentPotential therapeutic agent for cancer and CNS disorders

Mechanism of Action

The mechanism of action of (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine with pyrazole-based methanamine derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Evidence ID
This compound 1-Me, 5-OMe, 3-CH2NH2 C7H13N3O 169.22 Electron-rich pyrazole core Target
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine 1-Me, 3-Et, 5-OMe, 4-CH2NH2 C8H15N3O 169.22 Ethyl group introduces steric bulk
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Et, 5-CH2N(Me)2 C7H13N3 139.20 N-methylation reduces basicity
(5-(4-Trifluoromethoxy-phenyl)thiophen-2-yl)methanamine Thiophene-linked trifluoromethoxy C12H11F3NOS 282.28 Strong electron-withdrawing group
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 4-CH2N(Me)2, 1-(3-MeO-phenyl) C12H15N3O 217.27 Aromatic π-system enhances rigidity

Substituent Position and Electronic Effects

  • Methoxy Group (5-Position): The methoxy group in the target compound is electron-donating, increasing electron density on the pyrazole ring.
  • Methyl vs. Ethyl Groups : The 1-methyl group in the target compound minimizes steric hindrance compared to the 3-ethyl substituent in . Ethyl groups may reduce accessibility to active sites in biological targets .

Biological Activity

(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 3-position of the pyrazole ring. The synthesis typically involves the reaction of 5-methoxy-1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of the methanamine derivative through an imine intermediate.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For example, it has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling .
  • Receptor Binding : It can bind to certain receptors, influencing their activity. This binding capability suggests potential therapeutic uses in conditions where receptor modulation is beneficial.

Biological Activity and Applications

Recent studies have highlighted several areas where this compound exhibits promising biological activity:

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit anticancer effects. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-23.25

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, there is emerging evidence supporting the antimicrobial activity of this compound. Its structural features may allow it to interact with bacterial enzymes or membranes, leading to inhibition of growth .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Study on PDE Inhibition : A study demonstrated that a related compound effectively inhibited PDE10A, showing potential for treating schizophrenia by modulating dopaminergic signaling pathways .
  • Anticancer Screening : Another investigation screened various pyrazole derivatives against cancer cell lines, revealing significant cytotoxic effects correlated with structural modifications in the pyrazole ring .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments (e.g., methoxy singlet at ~δ 3.8 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 168.1) and fragmentation patterns .
  • Fourier Transform Infrared (FTIR) : Identifies functional groups (N-H stretch at ~3300 cm⁻¹ for the amine) .
    Methodological tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude confounding effects of synthetic byproducts .
  • Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
    Case study : A 2024 study attributed inconsistent anticancer activity to differences in mitochondrial membrane potential assays .

What computational strategies are effective for predicting this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on pyrazole-Mg²+ interactions .
  • Molecular Dynamics (MD) simulations : GROMACS simulations (50 ns) reveal stability of hydrogen bonds with active-site residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
    Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

How can crystallographic data improve understanding of this compound’s solid-state behavior?

Q. Advanced

  • Single-crystal X-ray diffraction : SHELXL refinement resolves bond angles (e.g., N1-C2-N3 = 117.5°) and hydrogen-bonding networks (e.g., amine⋯methoxy interactions) .
  • Polymorphism screening : Use solvent-drop grinding to identify stable crystalline forms for formulation studies .
    Key insight : A 2023 study linked poor aqueous solubility to tight crystal packing of methoxy groups, prompting co-crystallization with cyclodextrins .

What methodologies optimize large-scale synthesis while maintaining regioselectivity?

Q. Advanced

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise residence time control .
  • Microwave-assisted synthesis : Accelerates cyclocondensation (20-minute vs. 6-hour conventional heating) with >90% regioselectivity .
  • Catalytic optimization : Pd/C or Ni catalysts enhance reductive amination efficiency (TOF = 120 h⁻¹) .

How do steric and electronic effects of substituents influence reactivity in derivatization reactions?

Q. Advanced

  • Steric effects : The 1-methyl group hinders electrophilic substitution at C4 but facilitates N-alkylation .
  • Electronic effects : Methoxy’s electron-donating nature activates the pyrazole ring for nitration (meta-directing) .
    Experimental validation : Comparative TLC monitoring of bromination reactions (with/without methoxy) shows distinct Rf values .

What strategies mitigate decomposition during long-term storage?

Q. Basic

  • Storage conditions : Argon atmosphere at –20°C in amber vials reduces oxidation and photodegradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions to inhibit radical formation .
    Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect <5% degradation .

How can researchers validate the compound’s role in hypothesized metabolic pathways?

Q. Advanced

  • Isotopic labeling : Synthesize 13C-methoxy analogs for tracking via LC-MS metabolomics .
  • Enzyme inhibition assays : Test against recombinant human MAO-A/B to assess amine oxidase interactions .
  • Microsomal incubation : Rat liver microsomes + NADPH identify phase I metabolites (e.g., demethylated products) .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Q. Advanced

  • HPLC challenges : Co-elution of polar byproducts (e.g., hydrazine derivatives) requires HILIC columns or ion-pair reagents .
  • LC-MS/MS : MRM (multiple reaction monitoring) detects impurities at <0.1% levels (LOQ = 10 ng/mL) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.998) and recovery (98–102%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.